N-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazine ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the methoxy group on the phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Cancer Research : In the study by Xiong et al. (2018), a related compound, 4-(4-aminophenoxy)-N-propylpicoliamide, was identified as a crucial intermediate in synthesizing biologically active compounds, particularly for cancer treatment. This research highlights the significance of similar compounds in developing novel anticancer therapies (Xiong et al., 2018).
Neurological Research : Kil et al. (2013) described the synthesis of N-(Chloro-3-methoxyphenyl)-2-picolinamide (ML128) as a PET radiotracer for studying the metabotropic glutamate receptor subtype 4 (mGlu4) in neurological research. This compound is significant for investigating physiological and pathological conditions in neurological disorders, including Parkinson's disease (Kil et al., 2013).
Organometallic Chemistry : Nag et al. (2007) investigated N-(aryl)picolinamide complexes of ruthenium, exploring their coordination chemistry. These complexes are relevant in understanding metal-ligand interactions and their applications in catalysis and materials science (Nag et al., 2007).
Pharmacokinetics and Drug Design : Schroeder et al. (2009) described the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as an inhibitor of the Met kinase superfamily. This research is crucial for designing drugs with improved pharmacokinetic profiles for cancer treatment (Schroeder et al., 2009).
Pediatric Medicine : In a 2022 study by Ding and Zhong, a heterocycle compound similar to N-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)picolinamide was synthesized and used in the treatment and nursing application against children's bronchial pneumonia. The compound's mechanism of action and its effectiveness in treating pediatric respiratory conditions were examined (Ding & Zhong, 2022).
Mechanism of Action
Target of Action
The compound, also known as N-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)picolinamide, is a direct inhibitor of activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin .
Mode of Action
The compound interacts with FXa, inhibiting its activity . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation and platelet aggregation result in antithrombotic efficacy . This can prevent the formation of harmful blood clots in conditions such as deep vein thrombosis and pulmonary embolism .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-13-7-5-12(6-8-13)21-11-10-19-15(17(21)23)20-16(22)14-4-2-3-9-18-14/h2-11H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQRGEUAUYDHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.